Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether

Physicochemical Profiling Liquid-Liquid Extraction Process Engineering

Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether (CAS 32776-56-0; IUPAC: 1,1-dichloro-2-(chloromethoxy)-1,2,2-trifluoroethane) is a halogenated acyclic ether belonging to the chlorofluoroether subclass. It bears a chloromethyl ether moiety (-OCH₂Cl) on one side and a 2,2-dichloro-1,1,2-trifluoroethyl group (-CF₂CCl₂F) on the other, yielding three chlorine atoms and three fluorine atoms within a compact C₃ backbone.

Molecular Formula C3H2Cl3F3O
Molecular Weight 217.40 g/mol
CAS No. 32776-56-0
Cat. No. B13422392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether
CAS32776-56-0
Molecular FormulaC3H2Cl3F3O
Molecular Weight217.40 g/mol
Structural Identifiers
SMILESC(OC(C(F)(Cl)Cl)(F)F)Cl
InChIInChI=1S/C3H2Cl3F3O/c4-1-10-3(8,9)2(5,6)7/h1H2
InChIKeyNHUGIBLDSYCOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether (CAS 32776-56-0): Sourcing-Oriented Physicochemical & Reactivity Profile


Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether (CAS 32776-56-0; IUPAC: 1,1-dichloro-2-(chloromethoxy)-1,2,2-trifluoroethane) is a halogenated acyclic ether belonging to the chlorofluoroether subclass. It bears a chloromethyl ether moiety (-OCH₂Cl) on one side and a 2,2-dichloro-1,1,2-trifluoroethyl group (-CF₂CCl₂F) on the other, yielding three chlorine atoms and three fluorine atoms within a compact C₃ backbone. Its computed density is 1.61 g/cm³, normal boiling point 134.9 °C, flash point 35.4 °C, calculated LogP 2.89, and refractive index 1.399 . The compound is catalogued under EINECS 251-208-5 and classified under HS code 2909199090 for halogenated acyclic ethers . Its structural signature—simultaneous presence of a geminal dichloro group (-CCl₂F) and a reactive chloromethyl ether handle—defines its utility as a building block in organofluorine chemistry, particularly where selective radical dechlorination or nucleophilic displacement at the chloromethyl site is desired.

Why Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether Cannot Be Casually Substituted by Other Halogenated Methyl Ethyl Ethers


Chlorofluoroethers with the general formula R¹-O-R² are notoriously sensitive to halogen substitution patterns; even mono-atomic alterations can shift boiling point by >50 °C, LogP by >0.5 units, and flash point into different regulatory hazard bands . The 2,2-dichloro-1,1,2-trifluoroethyl fragment (-CF₂CCl₂F) exhibits a distinct radical C-Cl bond reduction reactivity—quantitatively intermediate between the -CCl₃ and -CHCl₂ motifs, as established in competitive photochemical reduction studies [1]. Consequently, replacing Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether with the non-dichlorinated analog (CAS 21937-47-3), the monochloro analog (CAS 428-92-2), the perchlorinated methyl ether (CAS 428-73-9), or the tetrafluoro analog (CAS 428-93-3) alters density, volatility, partitioning, and site-selectivity in downstream transformations—each a quantifiable parameter that directly impacts synthetic yield, purification efficiency, and process safety.

Head-to-Head Quantitative Differentiation of Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether vs. Four Closest Structural Analogs


Density and Boiling Point Differentiation vs. Chloromethyl 2,2,2-trifluoroethyl ether (CAS 21937-47-3)

The target compound is substantially denser and higher-boiling than its non-dichlorinated analog Chloromethyl 2,2,2-trifluoroethyl ether (CAS 21937-47-3). The target exhibits a computed density of 1.61 g/cm³ and a normal boiling point of 134.9 °C , while CAS 21937-47-3 exhibits a predicted density of 1.323 g/cm³ and a predicted boiling point of 77.2 °C . This represents a +21.7% density increase and a +57.7 °C boiling point elevation attributable solely to the replacement of two fluorine atoms by two chlorine atoms on the ethyl terminus.

Physicochemical Profiling Liquid-Liquid Extraction Process Engineering

Lipophilicity (LogP) Differentiation vs. Chloromethyl 2-chloro-1,1,2-trifluoroethyl ether (CAS 428-92-2)

The target compound is significantly more lipophilic than its monochloro analog. The calculated LogP for the target is 2.893 , versus 2.326 for Chloromethyl 2-chloro-1,1,2-trifluoroethyl ether (CAS 428-92-2) . The ΔLogP of +0.567 units corresponds to an approximately 3.7-fold higher octanol-water partition coefficient, arising from the additional chlorine atom replacing a fluorine atom on the terminal carbon.

ADME Prediction Biphasic Reactivity Medicinal Chemistry

Flash Point Safety Margin vs. Chloromethyl 2-chloro-1,1,2-trifluoroethyl ether (CAS 428-92-2)

The target's flash point of 35.4 °C places it above the 35 °C threshold that often separates flammable liquid categories in major regulatory frameworks, whereas its monochloro analog CAS 428-92-2 has a flash point of 26.8 °C , firmly within the highly flammable classification. The differential of +8.6 °C is a direct consequence of the lower vapor pressure imparted by the additional chlorine atom.

Process Safety Transport & Storage Regulatory Classification

Radical C-Cl Bond Reduction Reactivity: Class-Level Ranking of the -CFCl₂ Motif

In a systematic study of radical C-Cl bond reduction in chlorofluoroethers, Liška et al. established a quantitative reactivity order: CCl₃ > CFCl₂ > CHCl₂ ≈ CFClH [1]. The target compound bears the -CF₂CCl₂F group containing the -CFCl₂ motif, placing its radical dechlorination reactivity between the highly reactive -CCl₃ group (as in CAS 428-73-9) and the less reactive -CHCl₂ group. This intermediate reactivity enables selective monodechlorination at the -CFCl₂ site under photochemical or radiation-initiated conditions using alcohols (2-propanol, cyclohexanol) or cyclic ethers (THF, 1,3-dioxolane) as hydrogen donors without over-reduction.

Radical Dechlorination Photochemistry Selective Synthesis

Molecular Weight and Halogen Stoichiometry Differentiation vs. Chloromethyl 1,1,2,2-tetrafluoroethyl ether (CAS 428-93-3)

The target compound (MW 217.40 g/mol; 3 Cl + 3 F) provides a distinctly different halogen stoichiometry compared to Chloromethyl 1,1,2,2-tetrafluoroethyl ether (CAS 428-93-3; MW 166.50 g/mol; 1 Cl + 4 F; LogP 2.057) . The +50.9 g/mol molecular weight difference and the shift from a fluorine-dominated to a chlorine-rich composition alter both mass balance in multi-step syntheses and the leaving-group hierarchy for nucleophilic aromatic substitution or halogen-exchange sequences.

Intermediate Design Halogen Exchange Chemistry Mass Balance

High-Value Application Scenarios for Chloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether Based on Verified Quantitative Differentiation


Selective Radical Dechlorination Intermediate for Halogenated Anesthetic Precursors

The -CFCl₂ motif in the target compound occupies a kinetically privileged intermediate position in the radical C-Cl bond reduction hierarchy (CCl₃ > CFCl₂ > CHCl₂) [1], as demonstrated by Liška et al. (1993). This enables photochemically or thermally initiated selective monodechlorination at the -CFCl₂ site to yield the corresponding -CFClH (monochloro) derivative—a key structural transformation in the synthesis chain toward enflurane and isoflurane analogs—without over-reduction to the fully dechlorinated -CF₂H product. The chloromethyl ether handle (-OCH₂Cl) simultaneously provides a second orthogonal reactive site for subsequent fluorination or nucleophilic displacement, making the compound a dual-functional scaffold in convergent halogenated-ether synthesis.

Higher-Density Solvent or Extractant for Biphasic Halogenation Reactions

With a density of 1.61 g/cm³ , the target compound is 21.7% denser than its non-dichlorinated analog (1.323 g/cm³). This elevated density enhances phase separation kinetics in aqueous-organic biphasic systems, particularly in chlorination or fluorination reactions where the organic layer must rapidly settle below the aqueous phase. Its boiling point of 134.9 °C further supports its use as a medium-temperature reaction solvent that resists evaporative loss better than the 77.2 °C-boiling analog CAS 21937-47-3.

Chlorine-Rich Building Block for Sequential Derivatization in Medicinal Chemistry

The target provides three chemically distinct chlorine atoms—one in the chloromethyl group and two geminal on the ethyl terminus—each with different reactivity profiles. The LogP of 2.893 (ΔLogP +0.567 vs. the monochloro analog CAS 428-92-2) indicates superior partitioning into non-polar environments, a desirable property when designing lipophilic pharmacophore intermediates. The higher molecular weight (217.40 vs. 166.50 for CAS 428-93-3) and richer chlorine stoichiometry provide greater mass efficiency per chlorine equivalent in halogen-exchange or cross-coupling sequences, reducing the number of synthetic steps required to install multiple halogen substituents.

Process Development with an Elevated Flash Point Safety Margin

The flash point of 35.4 °C , 8.6 °C higher than that of the monochloro analog CAS 428-92-2 (26.8 °C), may allow the target compound to be handled under less restrictive flammable-liquid protocols in certain regulatory frameworks. For kilo-lab and pilot-plant operations where solvent flammability dictates engineering controls and facility classification, this differential can translate to measurable reductions in infrastructure cost and operational complexity.

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